6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride
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Overview
Description
6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 6th position, an imidazo[1,2-a]pyridine core, and a sulfonyl fluoride group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination of imidazo[1,2-a]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The sulfonylation step involves the reaction of the brominated intermediate with sulfonyl fluoride reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes using industrial-grade reagents, solvents, and equipment to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with target proteins.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride involves its interaction with molecular targets such as kinases. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . This covalent modification can disrupt key signaling pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Lacks the sulfonyl fluoride group but shares the imidazo[1,2-a]pyridine core.
Imidazo[1,2-a]pyridine-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
Uniqueness
6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride is unique due to the presence of both the bromine atom and the sulfonyl fluoride group. This combination enhances its reactivity and potential for covalent modification of biological targets, distinguishing it from other related compounds .
Properties
CAS No. |
2920142-83-0 |
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Molecular Formula |
C7H4BrFN2O2S |
Molecular Weight |
279.09 g/mol |
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C7H4BrFN2O2S/c8-5-1-2-6-10-3-7(11(6)4-5)14(9,12)13/h1-4H |
InChI Key |
YYDVKDOJDMYIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)S(=O)(=O)F |
Origin of Product |
United States |
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